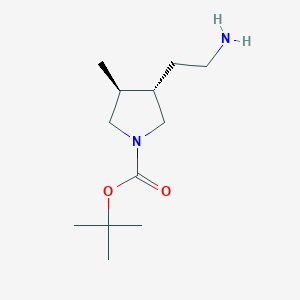![molecular formula C23H23FN6O B2488575 1-(4-fluorophenyl)-4-morpholino-N-phenethyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine CAS No. 1207006-80-1](/img/structure/B2488575.png)
1-(4-fluorophenyl)-4-morpholino-N-phenethyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of derivatives similar to 1-(4-fluorophenyl)-4-morpholino-N-phenethyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine typically involves cyclization reactions, amination, and the introduction of fluorocontaining groups. Eleev et al. (2015) detailed the synthesis of fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines, demonstrating methods that could be applicable to synthesizing the compound (Eleev, Kutkin, & Zhidkov, 2015).
Molecular Structure Analysis
Shukla, Yadava, & Roychoudhury (2015) conducted electronic structure calculations and vibrational assignments on a biologically important molecule, 3-phenyl-1-tosyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, providing insights that can be extrapolated to understand the molecular structure of 1-(4-fluorophenyl)-4-morpholino-N-phenethyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine (Shukla, Yadava, & Roychoudhury, 2015).
Chemical Reactions and Properties
The chemical properties of pyrazolo[3,4-d]pyrimidin-6-amines often involve their role as intermediates in synthesizing more complex molecules with potential biological activities. For instance, Heravi et al. (2007) demonstrated the synthesis of derivatives from reaction with aromatic aldehyde, indicating the reactivity of similar compounds (Heravi, Motamedi, Bamoharram, & Seify, 2007).
Scientific Research Applications
Heterocyclic Synthesis and Derivative Formation
- The compound is part of a series of novel derivatives incorporating pyrazolo[3,4-d]pyrimidine, useful in heterocyclic synthesis. These derivatives have been synthesized using intramolecular cyclization processes, revealing the compound's utility in forming complex chemical structures (Ho & Suen, 2013).
Synthesis of Pyrazolopyrimidinylacetic Acid Derivatives
- It serves as a base structure for synthesizing pyrazolopyrimidinylacetic acid derivatives. These derivatives have diverse functional groups, indicating the compound's versatility in medicinal chemistry (Bulychev et al., 1981).
Functionalization of Pyrazolo[3,4-d]pyrimidine
- The compound is involved in the synthesis of functionally substituted pyrazolo[3,4-d]pyrimidines, highlighting its role in creating pharmacologically significant compounds (Ogurtsov & Rakitin, 2021).
Synthesis of Fluorocontaining Derivatives
- This compound is instrumental in the synthesis of fluorocontaining derivatives, especially in forming substituted amides and pyrimidines, demonstrating its application in synthesizing fluorine-containing pharmaceuticals (Eleev et al., 2015).
Inhibition Properties in Pharmacological Studies
- It's used in synthesizing pyrazolo[3,4-d]pyrimidine derivatives with potential as inhibitors, displaying a broad spectrum of biological activity. This usage exemplifies the compound's application in the development of biologically active molecules (Aydin et al., 2021).
Antibacterial and Anticancer Activity
- Derivatives of this compound have been tested for antibacterial and anticancer activities, indicating its importance in the development of new therapeutic agents (Rahmouni et al., 2014).
Theoretical Studies on Molecular Structure
- Theoretical studies have been conducted on derivatives of this compound to understand its molecular structure and infrared frequencies, showcasing its role in computational chemistry and molecular modeling (Shukla et al., 2015).
properties
IUPAC Name |
1-(4-fluorophenyl)-4-morpholin-4-yl-N-(2-phenylethyl)pyrazolo[3,4-d]pyrimidin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN6O/c24-18-6-8-19(9-7-18)30-22-20(16-26-30)21(29-12-14-31-15-13-29)27-23(28-22)25-11-10-17-4-2-1-3-5-17/h1-9,16H,10-15H2,(H,25,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPIILQOXEKKXCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=C2C=NN3C4=CC=C(C=C4)F)NCCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-4-morpholino-N-phenethyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3,4-diethoxybenzamide](/img/structure/B2488495.png)


![2-{[2-(1,3-Benzoxazol-2-yl)propan-2-yl]amino}phenol](/img/structure/B2488504.png)
![7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-[(2-methylprop-2-en-1-yl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2488505.png)
![Methyl 2-amino-3-(5H-pyrrolo[2,3-b]pyrazin-7-yl)propanoate](/img/structure/B2488506.png)
![N-(3-chloro-4-methylphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)


![4-[[2-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(oxolan-2-ylmethyl)cyclohexane-1-carboxamide](/img/structure/B2488511.png)


